REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[O:2].Cl.[F:6][C:7]1[CH:8]=[C:9]([CH:13]([OH:19])[C:14](=[NH:18])[O:15]CC)[CH:10]=[CH:11][CH:12]=1>C1(C)C=CC=CC=1>[F:6][C:7]1[CH:8]=[C:9]([CH:13]2[O:19][C:1](=[O:2])[NH:15][C:14]2=[O:18])[CH:10]=[CH:11][CH:12]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
ethyl 1-(3-fluorophenyl)-1-hydroxymethanecarboximidate hydrochloride
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
Cl.FC=1C=C(C=CC1)C(C(OCC)=N)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
except that a reaction time of 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into methylene chloride following
|
Type
|
CUSTOM
|
Details
|
quench
|
Type
|
CUSTOM
|
Details
|
recrystallized 5-(3-fluorophenyl)oxazolidine-2,4-dione (7.51 g., 56%; m.p. 147°-149° C.)
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C=CC1)C1C(NC(O1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |